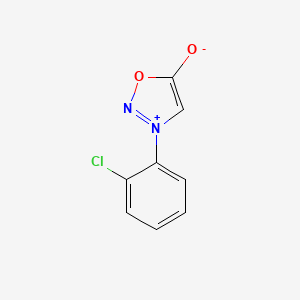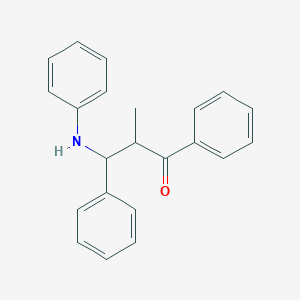![molecular formula C8H12 B14747983 Tricyclo[3.3.0.02,6]octane CAS No. 250-21-5](/img/structure/B14747983.png)
Tricyclo[3.3.0.02,6]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.3.0.02,6]octane is a highly strained, rigidly-fused ring system with the molecular formula C8H12. This compound is characterized by its unique structure, which includes a puckered four-member ring and two five-member rings. The compound’s structure has been determined through electron diffraction studies, revealing its D2d symmetry .
Métodos De Preparación
Tricyclo[3.3.0.02,6]octane can be synthesized from cis, cis-1,5-cyclooctadiene through mercury-sensitized photoisomerization. This method involves the use of mercury vapor to sensitize the photoisomerization process, leading to the formation of the tricyclic structure
Análisis De Reacciones Químicas
Tricyclo[3.3.0.02,6]octane undergoes various chemical reactions, including thermal isomerization and pyrolysis. The thermal isomerization of this compound in the gas phase at 1.5 mm pressure and temperatures ranging from 327 to 366°C is a homogeneous, first-order reaction. The major products of this reaction include 4-vinylcyclohexene, 1,3-butadiene, and 1,5-cyclooctadiene . Common reagents and conditions used in these reactions include high temperatures and controlled pressure environments.
Aplicaciones Científicas De Investigación
Tricyclo[3.3.0.02,6]octane has been studied for its unique structural properties and its potential applications in various fields. In chemistry, it serves as a model compound for studying strained ring systems and their reactivity. Its rigid structure makes it an interesting subject for electron diffraction studies, providing insights into bond angles and interatomic distances
Mecanismo De Acción
The mechanism by which tricyclo[3.3.0.02,6]octane exerts its effects is primarily related to its structural rigidity and strain. The compound’s highly puckered rings and unique bond angles contribute to its reactivity and stability. The molecular targets and pathways involved in its reactions are influenced by the strain energy within the tricyclic system, which drives the isomerization and decomposition processes .
Comparación Con Compuestos Similares
Tricyclo[3.3.0.02,6]octane can be compared to other similar compounds, such as bicyclo[3.2.1]octane and tricyclo[3.2.1.02,7]octane. These compounds share similar tricyclic structures but differ in their ring sizes and bond angles. For example, bicyclo[3.2.1]octane has a different arrangement of rings and is less strained compared to this compound . The unique structural features of this compound, such as its highly puckered four-member ring, distinguish it from these related compounds.
Conclusion
This compound is a fascinating compound with unique structural properties and significant potential for scientific research. Its synthesis, reactivity, and applications in various fields make it an important subject for further study. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into the behavior of strained ring systems.
Propiedades
Número CAS |
250-21-5 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
tricyclo[3.3.0.02,8]octane |
InChI |
InChI=1S/C8H12/c1-3-6-7-4-2-5(1)8(6)7/h5-8H,1-4H2 |
Clave InChI |
BNYIYJWHXMAEIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C2C1CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


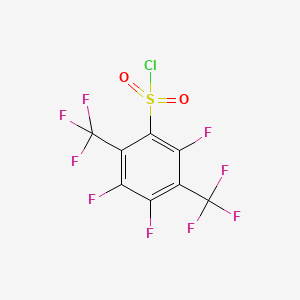
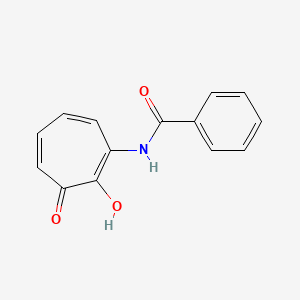
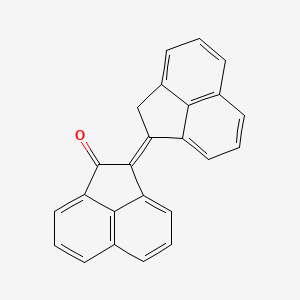
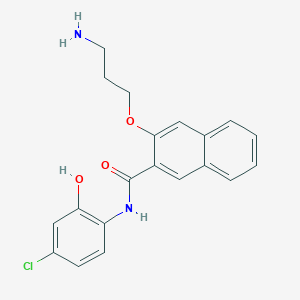
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
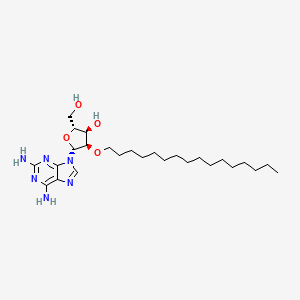
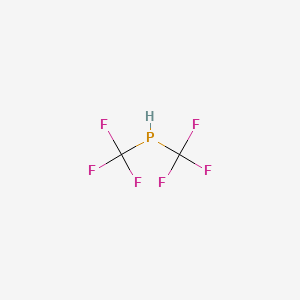
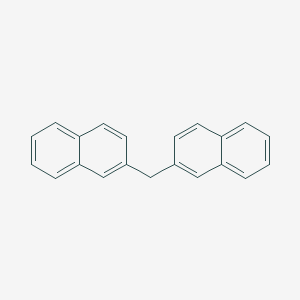

![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
